3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine
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Overview
Description
3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of three fluorine atoms attached to a biphenyl structure with an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine typically involves the trifluoromethylation of biphenyl derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Biphenyl derivatives with substituted nucleophiles.
Scientific Research Applications
3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals for display technologies and other electronic applications
Mechanism of Action
The mechanism of action of 3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of its use as a fungicide, the compound inhibits succinate dehydrogenase, disrupting the citric acid cycle and mitochondrial electron transport pathways. This leads to impaired energy production and ultimately the death of the target organism .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluoro-2-nitrobiphenyl
- 3,5-Bis(trifluoromethyl)phenyl Grignard reagent
- 3-(Difluoromethyl)-N-(3’,4’,5’-trifluoro[1,1’-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide .
Uniqueness
3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H8F3N |
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Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,4-difluoro-6-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(15)12(10)16/h1-6H,16H2 |
InChI Key |
YFCVMYYYEWTJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=CC(=C2)F)F)N |
Origin of Product |
United States |
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